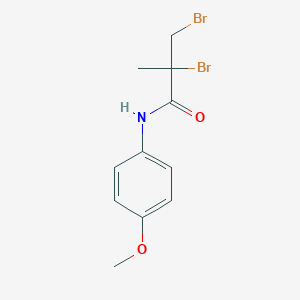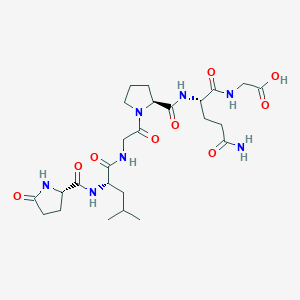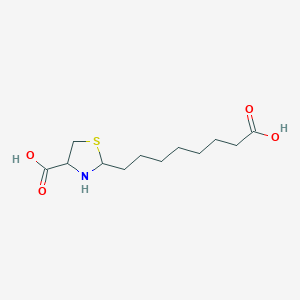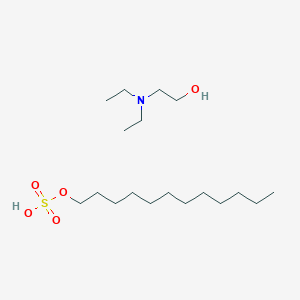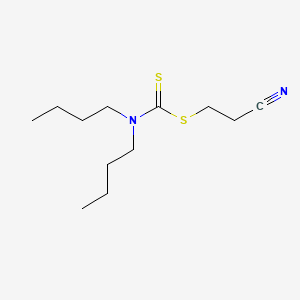
2-Cyanoethyl dibutyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethyl dibutyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are characterized by their sulfur-containing functional groups, which are widely used in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically involves the reaction of dibutylamine with carbon disulfide, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Dibutylamine} + \text{Carbon Disulfide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanoethyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break down the compound into simpler sulfur-containing molecules.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of simpler sulfur-containing compounds.
Substitution: Formation of various substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyl dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 2-Cyanoethyl dibutyldithiocarbamate involves its interaction with metal ions and enzymes. The sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. This interaction can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound’s ability to form complexes with metals also makes it useful in industrial applications, such as catalysis and material stabilization.
Vergleich Mit ähnlichen Verbindungen
- Zinc dibutyldithiocarbamate
- Zinc diethyldithiocarbamate
- Tetramethylthiuram disulfide
- Tetraethylthiuram disulfide
Comparison: 2-Cyanoethyl dibutyldithiocarbamate is unique due to its cyanoethyl group, which imparts distinct chemical properties compared to other dithiocarbamates This group enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other dithiocarbamates
Eigenschaften
CAS-Nummer |
63505-34-0 |
|---|---|
Molekularformel |
C12H22N2S2 |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
2-cyanoethyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3 |
InChI-Schlüssel |
POKOHLZMQPCOHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
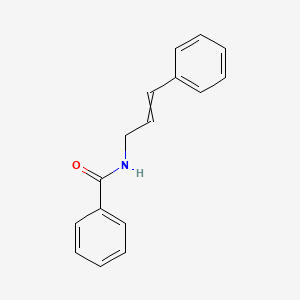

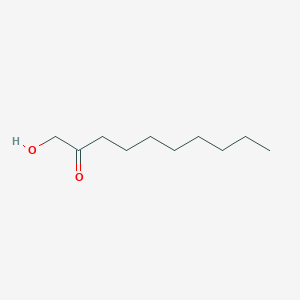
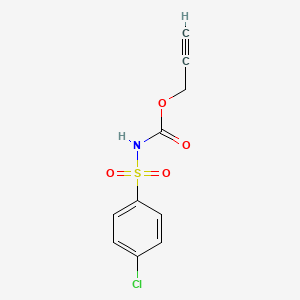
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
